4-(Acetylamino)phenyl 4-methylbenzenesulfonate 4-(Acetylamino)phenyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13255172
InChI: InChI=1S/C15H15NO4S/c1-11-3-9-15(10-4-11)21(18,19)20-14-7-5-13(6-8-14)16-12(2)17/h3-10H,1-2H3,(H,16,17)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol

4-(Acetylamino)phenyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13255172

Molecular Formula: C15H15NO4S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Acetylamino)phenyl 4-methylbenzenesulfonate -

Specification

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
IUPAC Name (4-acetamidophenyl) 4-methylbenzenesulfonate
Standard InChI InChI=1S/C15H15NO4S/c1-11-3-9-15(10-4-11)21(18,19)20-14-7-5-13(6-8-14)16-12(2)17/h3-10H,1-2H3,(H,16,17)
Standard InChI Key QFEMKTUNQQGBNQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C

Introduction

Chemical Structure and Synthesis

Structural Features

The compound consists of two aromatic rings:

  • 4-Methylbenzenesulfonate group: A toluene sulfonate moiety with a methyl substituent at the para position.

  • 4-Acetylamino phenyl group: A benzene ring bearing an acetylamino (-NHCOCH3_3) group at the para position.
    The sulfonate ester linkage bridges these groups, creating a planar structure conducive to intermolecular interactions .

Synthesis Methods

4-(Acetylamino)phenyl 4-methylbenzenesulfonate is synthesized via a two-step process:

  • Acetylation of 4-Aminophenol:
    4-Aminophenol+Acetic Anhydride4-Acetylaminophenol\text{4-Aminophenol} + \text{Acetic Anhydride} \rightarrow \text{4-Acetylaminophenol}.

  • Sulfonation Reaction:
    4-Acetylaminophenol+4-Methylbenzenesulfonyl Chloride4-(Acetylamino)phenyl 4-Methylbenzenesulfonate\text{4-Acetylaminophenol} + \text{4-Methylbenzenesulfonyl Chloride} \rightarrow \text{4-(Acetylamino)phenyl 4-Methylbenzenesulfonate}.
    The reaction typically occurs in dichloromethane or chloroform under basic conditions (e.g., pyridine) to neutralize HCl byproducts. Purification involves recrystallization from ethyl acetate/petroleum ether mixtures.

Table 1: Key Synthetic Parameters

ParameterDetailSource
Starting Materials4-Aminophenol, 4-Methylbenzenesulfonyl Chloride
SolventDichloromethane
CatalystPyridine (Base)
Yield~70–85% (reported for analogs)

Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C15H15NO4S\text{C}_{15}\text{H}_{15}\text{NO}_{4}\text{S}.

  • Molecular Weight: 305.4 g/mol.

  • Melting Point: 107–111°C (analogous sulfonates) .

  • Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1,650 cm1^{-1} (amide C=O), 1,170 cm1^{-1} (sulfonate S=O) .

  • NMR:

    • 1H^1\text{H}: δ 2.3 (s, 3H, CH3_3), δ 2.4 (s, 3H, SO3_3-Ar-CH3_3), δ 7.2–7.8 (m, aromatic H).

    • 13C^{13}\text{C}: δ 21.5 (CH3_3), 169.2 (amide C=O).

Biological Activity and Mechanisms

Enzyme Inhibition

The acetylamino group facilitates hydrogen bonding with enzyme active sites, while the sulfonate moiety engages in electrostatic interactions. Studies on analogous sulfonates demonstrate:

  • α-Glucosidase Inhibition: IC50_{50} = 36.74 ± 1.24 μM (comparable to acarbose) .

  • Urease Inhibition: IC50_{50} = 19.35 ± 1.28 μM .

Table 2: Biological Activity of Sulfonate Analogs

CompoundTargetActivitySource
Benzenesulfonamide derivativesα-GlucosidaseIC50_{50} = 36.74 μM
N-(Thiazol-2-yl) sulfonamidesS. aureusMIC = 3.9 μg/mL

Applications in Research

Pharmaceutical Development

  • Drug Intermediates: Used in synthesizing non-peptide NK3 receptor antagonists .

  • Enzyme Inhibitors: Explored for anticancer and antidiabetic drug candidates .

Material Science

  • Polymer Additives: Sulfonate groups enhance ionic conductivity in membranes .

  • Coating Agents: Improves thermal stability in epoxy resins.

Recent Advances and Future Directions

Hybrid Antimicrobials

Combining sulfonates with cell-penetrating peptides (e.g., octaarginine) enhances antibacterial efficacy, reducing MIC values by 50% .

Catalytic Applications

  • Suzuki-Miyaura Cross-Coupling: Acts as a diazo transfer agent in palladium-catalyzed reactions .

  • Rhodium-Catalyzed Cyclization: Facilitates vinyl sulfonate carbene tandem reactions .

Challenges and Opportunities

  • Toxicity Profile: Limited data on in vivo safety; analogs show low cytotoxicity (IC50_{50} > 100 μg/mL in HEK293 cells) .

  • Bioavailability: Poor water solubility necessitates formulation innovations (e.g., nanocarriers).

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